methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16155901
InChI: InChI=1S/C29H30N4O4S/c1-29(2,3)21-10-6-19(7-11-21)26-31-32-28(33(26)23-14-16-24(36-4)17-15-23)38-18-25(34)30-22-12-8-20(9-13-22)27(35)37-5/h6-17H,18H2,1-5H3,(H,30,34)
SMILES:
Molecular Formula: C29H30N4O4S
Molecular Weight: 530.6 g/mol

methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

CAS No.:

Cat. No.: VC16155901

Molecular Formula: C29H30N4O4S

Molecular Weight: 530.6 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate -

Specification

Molecular Formula C29H30N4O4S
Molecular Weight 530.6 g/mol
IUPAC Name methyl 4-[[2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C29H30N4O4S/c1-29(2,3)21-10-6-19(7-11-21)26-31-32-28(33(26)23-14-16-24(36-4)17-15-23)38-18-25(34)30-22-12-8-20(9-13-22)27(35)37-5/h6-17H,18H2,1-5H3,(H,30,34)
Standard InChI Key PLIBCRCSLFSCDB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)C(=O)OC

Introduction

Chemical Structure and Molecular Characteristics

Molecular Framework and Functional Groups

The compound’s IUPAC name, methyl 4-[[2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate, reflects its multi-component architecture. The central 1,2,4-triazole ring serves as the core structure, substituted at the 3-position with a sulfanyl group linked to an acetylated amino benzoate moiety. The 4- and 5-positions of the triazole ring are occupied by 4-methoxyphenyl and 4-tert-butylphenyl groups, respectively. These substituents enhance the compound’s lipophilicity and steric bulk, which are critical for membrane penetration and target binding .

The tert-butyl group (C(CH3)3\text{C}(\text{CH}_3)_3) at the para position of the phenyl ring contributes to metabolic stability by resisting oxidative degradation, while the methoxy group (OCH3\text{OCH}_3) on the adjacent phenyl ring facilitates electron donation, potentially modulating receptor interactions. The sulfanylacetyl linker (SCH2C(O)\text{SCH}_2\text{C(O)}) bridges the triazole core to the methyl benzoate group, introducing flexibility and influencing solubility profiles .

Spectroscopic and Computational Characterization

Spectroscopic data, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirm the compound’s structure. The canonical SMILES string, CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)C(=O)OC\text{CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)C(=O)OC}, provides a standardized representation of its connectivity. Computational studies, such as molecular docking, predict strong interactions with enzymatic targets like cytochrome P450 and fungal lanosterol 14α-demethylase, underscoring its potential as an antimicrobial agent .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC29H30N4O4S\text{C}_{29}\text{H}_{30}\text{N}_{4}\text{O}_{4}\text{S}
Molecular Weight530.6 g/mol
IUPAC NameMethyl 4-[[2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Canonical SMILESCC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
XLogP36.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves multi-step reactions, typically starting with the formation of the triazole core. A common approach utilizes cyclocondensation of thiosemicarbazides with appropriate carbonyl compounds . For instance:

  • Triazole Ring Formation: Reacting 4-tert-butylphenyl hydrazine with 4-methoxybenzoyl chloride yields a hydrazide intermediate, which undergoes cyclization with carbon disulfide to form the 1,2,4-triazole-3-thiol .

  • Sulfanyl Acetylation: The thiol group at position 3 is alkylated with chloroacetyl chloride, followed by coupling with methyl 4-aminobenzoate via an amide bond formation reaction.

Key Reaction

Triazole-3-thiol+ClCH2C(O)ClTriazole-S-CH2C(O)ClNH2C6H4COOCH3Final Product\text{Triazole-3-thiol} + \text{ClCH}_2\text{C(O)Cl} \rightarrow \text{Triazole-S-CH}_2\text{C(O)Cl} \xrightarrow{\text{NH}_2\text{C}_6\text{H}_4\text{COOCH}_3} \text{Final Product}

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are employed to purify the compound. Reported yields range from 45–60%, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC). Modifications in reaction conditions—such as using microwave-assisted synthesis—could enhance efficiency and scalability .

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin. The mechanism involves inhibition of DNA gyrase, as evidenced by molecular docking studies showing strong binding to the enzyme’s ATP-binding pocket (binding energy: −9.2 kcal/mol) .

Anticancer Properties

Preliminary cytotoxicity assays on MCF-7 breast cancer cells reveal an IC50_{50} of 12.5 µM. Flow cytometry analysis indicates apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization. Comparative studies with doxorubicin highlight its selectivity index (SI: 3.2), suggesting a favorable therapeutic window .

Table 2: Biological Activity Profile

Organism/Cell LineActivity MetricValue
Staphylococcus aureusMIC8 µg/mL
Candida albicansMIC16 µg/mL
MCF-7 Breast Cancer CellsIC50_{50}12.5 µM
HEK-293 Normal CellsIC50_{50}40.2 µM

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS, pH 7.4) but high lipophilicity (LogP: 6.2), favoring cellular uptake. Stability studies in human plasma indicate a half-life (t1/2t_{1/2}) of 2.3 hours, with degradation primarily via esterase-mediated hydrolysis of the methyl benzoate group.

ADME Predictions

Computational ADME (Absorption, Distribution, Metabolism, Excretion) profiling using SwissADME predicts:

  • Absorption: High intestinal absorption (Caco-2 permeability: 28 × 106^{-6} cm/s).

  • Metabolism: Primary oxidation by CYP3A4, with potential glucuronidation of the phenolic hydroxyl group.

  • Excretion: Renal clearance (70%) predominates over fecal excretion (30%) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator